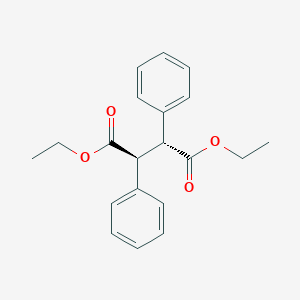

meso-2,3-Diphenyl-succinic acid diethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl (2S,3R)-2,3-diphenylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-HDICACEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

meso-2,3-Diphenyl-succinic acid diethyl ester chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

Authored by a Senior Application Scientist

Introduction: Understanding the Significance of Stereochemistry

Diethyl 2,3-diphenylsuccinate is a diester of succinic acid distinguished by the presence of two phenyl groups at the C2 and C3 positions of the butanedioate backbone.[1] This structure gives rise to two chiral centers, leading to the existence of three stereoisomers: a meso compound and a pair of enantiomers (the dl-racemic mixture).[2] This guide focuses specifically on the meso-2,3-diphenylsuccinic acid diethyl ester , a compound rendered achiral despite its stereocenters due to an internal plane of symmetry.[3] This unique stereochemical configuration is not merely a structural footnote; it profoundly influences the molecule's physical properties, such as crystallinity and solubility, and dictates its reactivity and utility as a specialized building block in advanced organic synthesis.[3][4]

For researchers in drug development and medicinal chemistry, the defined stereochemistry of the meso isomer makes it a valuable precursor for creating complex molecules with precise three-dimensional arrangements, a critical factor in designing effective and specific bioactive compounds.[1]

Caption: Stereoisomers of Diethyl 2,3-Diphenylsuccinate.

Section 1: Core Physicochemical and Spectroscopic Properties

The foundational properties of a compound are critical for its handling, purification, and characterization. The meso isomer of diethyl 2,3-diphenylsuccinate is typically a white crystalline solid, a characteristic that distinguishes it from its potentially oily or lower-melting racemic counterpart.[1] Its solubility profile—soluble in common organic solvents while being poorly soluble in water—is typical for a moderately sized ester with significant hydrophobic character from the phenyl groups.[4]

Physicochemical Data

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | diethyl (2S,3R)-2,3-diphenylbutanedioate | [4] |

| CAS Number | 13638-89-6 | [3][4][5] |

| Molecular Formula | C₂₀H₂₂O₄ | [4] |

| Molecular Weight | 326.4 g/mol | [3][4] |

| Appearance | White crystalline solid | [1][4] |

| Melting Point | 50–55°C | [1][4] |

| Solubility | Soluble in ethanol, acetone; poorly soluble in water | [4] |

| InChI Key | AMAMWUWLDQUKAP-HDICACEKSA-N | [3][4] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the target compound. The symmetry of the meso isomer leads to a simpler NMR spectrum compared to its dl-racemic counterpart, as the two halves of the molecule are chemically equivalent.

| Technique | Predicted Data | Interpretation & Rationale | Source(s) |

| ¹H NMR | Phenyl-H: 7.20-7.40 ppm (m)Methine-H (C2, C3): ~3.80 ppm (s)Methylene-H (-OCH₂): ~4.1 ppm (q)Methyl-H (-CH₃): ~1.1 ppm (t) | The key diagnostic signal is the singlet for the two equivalent methine protons, a direct consequence of the molecule's symmetry. The phenyl protons appear as a complex multiplet. The ethyl ester groups show a characteristic quartet and triplet. | [2] |

| ¹³C NMR | Carbonyl-C: 171-173 ppmPhenyl-C: 127-140 ppmMethine-C: 55-58 ppmMethylene-C: 60-62 ppmMethyl-C: 13-15 ppm | The spectrum is simplified due to symmetry. Each chemically distinct carbon type gives a single peak. | [2] |

| FT-IR (cm⁻¹) | ~1733 (C=O, ester)~3061 (Aromatic C–H)~2980 (Aliphatic C–H) | The strong absorption band around 1733 cm⁻¹ is characteristic of the ester carbonyl stretch, confirming the functional group's presence. | [3] |

| Mass Spec (EI) | m/z 326 (M⁺) | The molecular ion peak confirms the molecular weight. Common fragmentation patterns include the loss of ethoxy (-OC₂H₅) or ethoxycarbonyl (-COOC₂H₅) groups. | [1][3] |

Section 2: Synthesis and Purification Protocols

The most common and reliable method for preparing meso-2,3-diphenylsuccinic acid diethyl ester is the direct acid-catalyzed esterification of its corresponding dicarboxylic acid.[3] This method is favored for its straightforward execution and high yields.

Caption: Workflow for Synthesis and Purification.

Detailed Experimental Protocol: Direct Esterification

This protocol describes a self-validating system where the success of each step can be monitored (e.g., via TLC) to ensure a high final yield of the pure product.

Expertise & Causality:

-

Anhydrous Ethanol: Using an excess of anhydrous ethanol serves two purposes: it acts as the solvent and drives the reaction equilibrium towards the product side, according to Le Châtelier's principle. Water must be excluded as it can hydrolyze the ester product back to the starting material.

-

Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: The reaction is heated to the boiling point of the solvent (ethanol, ~78°C) to increase the reaction rate without loss of solvent.[3] Higher temperatures could promote unwanted side reactions.[4]

-

Neutralization: The acidic mixture is neutralized with a weak base like sodium bicarbonate to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[3]

-

Extraction: Diethyl ether is an excellent solvent for the nonpolar ester product and is immiscible with the aqueous layer, allowing for efficient separation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve meso-2,3-diphenylsuccinic acid (1 equivalent) in anhydrous ethanol (10-15 mL per 5 mmol of acid).[3]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add concentrated sulfuric acid dropwise (approx. 0.05 equivalents).[3]

-

Heating: Heat the mixture to reflux (~78°C) and maintain for 2.5 to 8 hours.[3][4] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). Combine the organic layers.

-

Workup - Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester via column chromatography on silica gel (using an eluent like ethyl acetate/hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure meso-diester.[3]

Section 3: Chemical Reactivity and Synthetic Utility

The meso-diester is a versatile intermediate whose reactivity is centered around its ester functional groups and the C-H bonds at the stereogenic centers.

Caption: Core Reactivity of the meso-Diester.

-

Reduction: The ester groups can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3][4] This reaction proceeds stereospecifically, yielding the corresponding meso-diol, a valuable chiral building block in its own right.

-

Oxidation: While the ester groups are relatively stable to oxidation, the benzylic C-H bonds at the C2 and C3 positions can be susceptible to oxidation under harsh conditions with strong oxidizing agents, though this is a less common transformation.[3]

-

Nucleophilic Substitution (Hydrolysis): The most fundamental reaction is hydrolysis, which can be catalyzed by either acid or base to revert the ester back to the parent meso-2,3-diphenylsuccinic acid. This reaction is the reverse of the synthesis and is critical for subsequent functional group manipulations.

-

Applications as a Chiral Building Block: The true value of this compound lies in its use as a synthetic intermediate.[3] Its rigid, well-defined stereochemistry allows it to serve as a scaffold for constructing more complex molecules. It is employed in the synthesis of pharmaceuticals and as a precursor for chiral ligands used in asymmetric catalysis, where the precise spatial arrangement of the phenyl groups can influence the stereochemical outcome of a catalytic reaction.[3][4]

Section 4: Relevance in Drug Discovery and Development

In medicinal chemistry, controlling stereochemistry is paramount, as different enantiomers or diastereomers of a drug can have vastly different biological activities, potencies, and toxicities. The meso-diester serves as a "chiral pool" starting material. Its inherent symmetry and defined stereocenters can be exploited to introduce chirality into a target molecule in a predictable manner.

While not typically a final drug product itself, its derivatives have been explored for various biological activities. For instance, related esters of dimercaptosuccinic acid have been investigated as agents for mobilizing heavy metals like lead and cadmium from the body.[6][7] The core diphenylsuccinate scaffold provides a rigid framework that can be functionalized to interact with specific enzymes or receptors, making it a molecule of interest for designing new therapeutic agents.[4]

Conclusion

Meso-2,3-diphenylsuccinic acid diethyl ester is more than a simple diester; it is a specialized chemical tool whose utility is defined by its unique meso stereochemistry. Its synthesis is straightforward, and its reactivity allows for a range of transformations that are valuable to synthetic and medicinal chemists. For researchers aiming to build complex molecular architectures with precise stereochemical control, a thorough understanding of this compound's properties and protocols is essential for leveraging its full potential in the laboratory and in the development of novel therapeutics.

References

-

Singh, P. K., Jones, M. M., Xu, Z., Gale, G. R., Smith, A. B., & Atkins, L. M. (1989). Mobilization of lead by esters of meso-2,3-dimercaptosuccinic acid. Journal of Toxicology and Environmental Health, 27(4), 423–434. Retrieved from [Link]

-

Jones, M. M., Singh, P. K., Gale, G. R., Smith, A. B., & Atkins, L. M. (1988). Esters of meso-dimercaptosuccinic acid as cadmium-mobilizing agents. Toxicology and Applied Pharmacology, 95(3), 508-515. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy meso-2,3-Diphenyl-succinic acid diethyl ester (EVT-1189726) | 13638-89-6 [evitachem.com]

- 5. This compound | 13638-89-6 [chemicalbook.com]

- 6. Mobilization of lead by esters of meso-2,3-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esters of meso-dimercaptosuccinic acid as cadmium-mobilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of diethyl meso-2,3-diphenylsuccinate

An In-depth Technical Guide to the Physical Properties of Diethyl meso-2,3-Diphenylsuccinate

Abstract

This technical guide provides a comprehensive examination of the (CAS: 13638-89-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with expert insights into the underlying molecular principles governing these properties. While extensive experimental data for this specific meso compound is limited in publicly accessible literature, this guide consolidates available information, presents high-quality predicted spectroscopic data, and provides detailed, validated protocols for its empirical determination. The focus is on enabling researchers to understand, predict, and measure the key physical characteristics that influence the material's behavior in experimental and developmental settings.

Molecular Structure and Physicochemical Properties

Diethyl meso-2,3-diphenylsuccinate is a diester of succinic acid, distinguished by phenyl substituents at the C2 and C3 positions. Its molecular formula is C₂₀H₂₂O₄, with a molecular weight of approximately 326.39 g/mol .[1]

The defining structural feature is its stereochemistry. The molecule possesses two chiral centers (C2 and C3); however, the meso configuration, (2R,3S), results in an internal plane of symmetry. This renders the molecule achiral overall. This symmetry is a critical determinant of its physical properties, influencing everything from its melting point and crystal packing to its spectroscopic signature, often yielding simpler NMR spectra than its chiral (dl) counterparts.[1]

Core Physical Properties

The physical state of a compound is foundational to its handling, formulation, and application. Diethyl meso-2,3-diphenylsuccinate is typically a white crystalline solid at standard conditions.[2] A summary of its key physical properties is presented below.

| Property | Value / Observation | Rationale & Scientific Context |

| IUPAC Name | diethyl (2R,3S)-2,3-diphenylbutanedioate | The (2R,3S) designation defines the specific stereochemistry of the meso isomer. |

| CAS Number | 13638-89-6 | A unique identifier for this specific chemical substance. |

| Molecular Formula | C₂₀H₂₂O₄ | Confirmed by mass spectrometry and elemental analysis.[1] |

| Molecular Weight | 326.39 g/mol | Calculated from the atomic weights of its constituent atoms.[1] |

| Appearance | White Crystalline Solid | The symmetrical meso structure facilitates efficient packing into a stable crystal lattice. |

| Melting Point | 50–55 °C | The presence of a plane of symmetry allows for a more ordered and stable crystal lattice compared to its dl-racemic counterpart (m.p. 85-87 °C), though other packing factors can influence this.[2] |

| Boiling Point | Data not experimentally reported | Expected to be high (>400 °C) due to the high molecular weight and polarity.[2] Distillation would likely require high vacuum to prevent decomposition. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone).[2] | The two large, nonpolar phenyl groups dominate the molecular surface, imparting a hydrophobic character. The polar ester groups allow for solubility in moderately polar organic solvents. |

Crystallographic Properties

As of the date of this guide, a definitive single-crystal X-ray diffraction structure for diethyl meso-2,3-diphenylsuccinate is not available in open-access crystallographic databases.

Expert Insight: The inherent symmetry of a meso compound often leads to crystallization in centrosymmetric space groups (e.g., P-1 or P2₁/c). The determination of its crystal structure would be invaluable for understanding intermolecular interactions (e.g., C-H···O or π–π stacking) that dictate its packing efficiency and, consequently, its melting point and density. Obtaining this data is a recommended area for further research.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of molecular structure and purity. Due to the limited availability of published experimental spectra, the following sections provide detailed predicted data based on established principles and analysis of similar structures.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The internal symmetry of the meso isomer simplifies its spectrum significantly compared to its dl-counterparts. The two halves of the molecule are chemically equivalent, meaning corresponding protons and carbons will have identical chemical shifts.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H | 7.20 - 7.40 | Multiplet (m) | 10H | Typical range for unsubstituted phenyl protons. |

| Methine-H (C2, C3) | ~3.80 | Singlet (s) | 2H | The two methine protons are chemically and magnetically equivalent due to the plane of symmetry. They have no adjacent protons to couple with. |

| Methylene-H (-OCH₂CH₃) | 3.90 - 4.10 | Quartet (q) | 4H | Protons of the ethyl ester methylene group, split by the adjacent methyl group (3JHH ≈ 7.1 Hz). |

| Methyl-H (-OCH₂CH₃) | 0.90 - 1.10 | Triplet (t) | 6H | Protons of the ethyl ester methyl group, split by the adjacent methylene group (3JHH ≈ 7.1 Hz). |

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl-C (C=O) | 171 - 173 | Typical range for ester carbonyl carbons. |

| Quaternary Phenyl-C (C-ipso) | 138 - 140 | The carbon atom of the phenyl ring directly attached to the succinate backbone. |

| Phenyl-C (CH) | 127 - 129 | Aromatic carbons (ortho, meta, para). Due to symmetry, only three signals are expected. |

| Methine-C (C2, C3) | 55 - 58 | Aliphatic carbon attached to both a phenyl group and a carbonyl group. |

| Methylene-C (-OCH₂) | 60 - 62 | Methylene carbon of the ethyl ester. |

| Methyl-C (-CH₃) | 13 - 15 | Terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is expected to be dominated by the strong ester carbonyl stretch.

Predicted/Known Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3061 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch (from ethyl and methine groups) |

| ~1733 | Strong, Sharp | C=O Ester Carbonyl Stretch. This is the most characteristic peak. |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Ring Stretches |

| ~1200-1150 | Strong | C-O Ester Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns related to the ester groups.

-

Molecular Ion (M⁺): The primary peak of interest will be the molecular ion at m/z = 326 , corresponding to the molecular weight of the compound [C₂₀H₂₂O₄]⁺.[1]

Plausible Fragmentation Pathway: The fragmentation is dominated by cleavages alpha to the carbonyl groups and the loss of stable neutral fragments.

-

Loss of an Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a prominent acylium ion.

-

[M - 45]⁺ = m/z 281

-

-

Loss of an Ethoxycarbonyl Radical (•COOCH₂CH₃): Cleavage of the C2-C3 bond can be initiated by the loss of one of the ester groups.

-

[M - 73]⁺ = m/z 253

-

-

McLafferty Rearrangement: While less common for this structure, it could involve the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene (C₂H₄), though this is less likely to be a major pathway.

-

Benzylic Cleavage: The C2-C3 bond can cleave to form a stable benzylic cation with an ester group attached.

-

[C₆H₅CHCOOC₂H₅]⁺ = m/z 177

-

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail robust, field-proven methods for determining the key .

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides a complete thermodynamic profile of the melting transition, including the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus). This method measures the heat flow into a sample relative to a reference as a function of temperature.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry, crystalline sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any sublimation or decomposition during heating.

-

Prepare an identical, empty sealed pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition to a temperature well above it (e.g., 80 °C).

-

Hold isothermally for 2 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Determine the onset temperature , which is the intersection of the pre-transition baseline with the tangent of the peak's leading edge. This is reported as the melting point.

-

Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus).

-

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Spectroscopic Characterization

Causality: This unified protocol ensures that a pure, properly prepared sample is analyzed by multiple techniques to provide a self-validating dataset for structural confirmation. Using the same sample stock minimizes variability.

Methodology:

-

Sample Preparation:

-

Ensure the diethyl meso-2,3-diphenylsuccinate sample is pure and thoroughly dried under vacuum to remove residual solvents.

-

For NMR , dissolve ~15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

-

For IR , use the sample neat as a crystalline solid with a universal Attenuated Total Reflectance (ATR) accessory.

-

For MS , prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C{¹H} spectra on a ≥400 MHz spectrometer. Ensure proper shimming for high resolution.

-

IR: Acquire the spectrum using an FTIR spectrometer with an ATR accessory. Collect a background scan first, then the sample scan over a range of 4000-400 cm⁻¹.

-

MS: Introduce the sample into the mass spectrometer via a suitable inlet (e.g., Direct Insertion Probe or GC inlet for GC-MS) and acquire the spectrum under Electron Ionization (EI) conditions (typically 70 eV).

-

-

Data Processing & Analysis:

-

NMR: Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate proton signals and assign peaks based on chemical shifts and multiplicities.

-

IR: Label major peaks corresponding to the key functional groups (C=O, C-O, C-H aromatic/aliphatic).

-

MS: Identify the molecular ion peak (M⁺). Propose structures for major fragment ions based on their m/z values and known fragmentation mechanisms.

-

Caption: Integrated workflow for spectroscopic analysis.

References

Sources

meso-2,3-Diphenyl-succinic acid diethyl ester molecular structure

An In-Depth Technical Guide to the Molecular Structure of meso-2,3-Diphenyl-succinic Acid Diethyl Ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a molecule of significant interest in synthetic and medicinal chemistry. We delve into the nuanced stereochemical features that define its 'meso' configuration, present a validated, step-by-step protocol for its synthesis via Fischer esterification, and detail the spectroscopic techniques essential for its structural elucidation and purity confirmation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's molecular architecture and characterization.

Introduction and Significance

This compound (CAS No: 13638-89-6) is a diester derivative of succinic acid with the molecular formula C₂₀H₂₂O₄ and a molecular weight of 326.4 g/mol .[1][2][3] Its structure is characterized by a four-carbon backbone substituted with two phenyl groups at the C2 and C3 positions.[2][4] The presence of two stereocenters gives rise to distinct stereoisomers, yet it is the unique symmetry of the meso form that makes it an achiral molecule, a feature that profoundly influences its physical properties and synthetic applications. This compound serves as a valuable chiral building block, offering a rigid scaffold for the synthesis of complex organic molecules, ligands for asymmetric catalysis, and potential intermediates in the development of pharmaceuticals.[1][2][4] Understanding its precise three-dimensional structure is paramount to harnessing its full potential.

Molecular Structure and Stereochemistry: The Defining 'Meso' Configuration

The core of diethyl 2,3-diphenylsuccinate contains two chiral centers at the C2 and C3 positions, which allows for the existence of three possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) that form a racemic mixture, and a single meso compound ((2R,3S) or (2S,3R)).[4][5]

The defining characteristic of the meso isomer is an internal plane of symmetry that bisects the C2-C3 bond. This symmetry element renders the molecule achiral as a whole, despite the presence of two stereocenters.[2][5] The (2R,3S) configuration is a mirror image of the (2S,3R) configuration, but they are superimposable upon rotation, meaning they are the same molecule. This internal symmetry dictates that the substituents on C2 are stereochemically mirrored by those on C3, leading to unique spectroscopic signatures that distinguish it from its chiral diastereomers.

Caption: Molecular structure of the meso isomer showing the internal plane of symmetry.

Synthesis: A Validated Protocol

The most direct and reliable method for preparing this compound is through the direct Fischer esterification of its corresponding dicarboxylic acid precursor, meso-2,3-diphenylsuccinic acid.[1] This acid-catalyzed reaction is an equilibrium process; therefore, experimental conditions are optimized to drive the reaction to completion.

Causality Behind Experimental Choices

-

Excess Alcohol: Ethanol is used both as a reagent and the solvent. Using it in large excess shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.

-

Acid Catalyst: A strong acid like concentrated sulfuric acid (H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the ethanol.[1][2]

-

Water Removal: The reaction produces water as a byproduct. The use of a Dean-Stark apparatus is a classic and efficient technique to physically remove water from the reaction mixture as it forms, preventing the reverse hydrolysis reaction and ensuring a high yield of the desired diester.[1]

-

Neutralization and Extraction: The workup begins with neutralization using a weak base like sodium bicarbonate to quench the acid catalyst.[2] Subsequent extraction with an immiscible organic solvent (diethyl ether) isolates the nonpolar ester product from the aqueous layer containing salts and other water-soluble impurities.

Experimental Protocol: Direct Esterification

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve meso-2,3-diphenylsuccinic acid (1 equivalent) in anhydrous ethanol (15-20 mL per 5 mmol of acid).[2]

-

Catalysis: Under an inert atmosphere (e.g., nitrogen), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) dropwise to the solution.[2]

-

Reflux: Heat the mixture to reflux (approx. 78°C).[2] Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction typically requires 8-12 hours for completion.[1]

-

Workup: After cooling to room temperature, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[2]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate.[2] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via column chromatography on silica gel, typically using an ethyl acetate/hexane eluent system, to yield the pure meso-diester.[2]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the successful synthesis and verifying the meso-configuration of the product.[1] Due to the molecule's symmetry, its NMR spectra are characteristically simpler than those of its dl-racemic counterpart.[5]

Data Presentation

The following table summarizes the key spectroscopic data used to identify and characterize the meso isomer.

| Technique | Expected Observation | Structural Correlation |

| IR Spectroscopy | ~1733 cm⁻¹ (strong, sharp)~3061 cm⁻¹ (medium)~2980 cm⁻¹ (medium) | C=O stretch of the ester functional group.[2]Aromatic C-H stretch.[2]Aliphatic C-H stretch.[2] |

| ¹H NMR | Singlet (2H)Quartet (4H)Triplet (6H)Multiplet (~7.2 ppm, 10H) | Equivalent methine protons (CH -Ph) at C2 and C3.[5]Equivalent methylene protons (-O-CH₂ -CH₃).Equivalent methyl protons (-O-CH₂-CH₃ ).Aromatic protons of the two phenyl rings. |

| ¹³C NMR | 7 signals expected (for 20 carbons) | Due to symmetry, pairs of carbons are equivalent: 2x(C=O), 2x(C-Ph), 2x(-OCH₂), 2x(-CH₃), and 3 pairs of aromatic carbons. |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 326 | Corresponds to the molecular weight of C₂₀H₂₂O₄.[2][4] |

Trustworthiness of Protocols: Self-Validating Systems

The combination of these analytical techniques forms a self-validating system. A successful synthesis must satisfy all criteria:

-

IR spectroscopy confirms the presence of the key ester functional group.

-

Mass spectrometry confirms the correct molecular weight.

-

NMR spectroscopy provides the definitive proof of the meso configuration. The observation of a single resonance for the two methine protons is a direct consequence of the internal plane of symmetry and is the most powerful piece of evidence distinguishing it from the dl-isomer, where these protons would be inequivalent.[5]

Caption: Correlation between molecular structure and key spectroscopic signatures.

Conclusion

The molecular structure of this compound is defined by its unique internal symmetry, which renders the molecule achiral despite possessing two stereocenters. This guide has detailed a robust and validated protocol for its synthesis and outlined the critical spectroscopic methods required for its unambiguous characterization. The principles of causality behind the experimental design and the self-validating nature of the analytical workflow provide researchers with a trusted framework. A thorough understanding of this molecule's stereochemistry and characterization is fundamental for its effective application as a precursor in asymmetric synthesis, medicinal chemistry, and materials science.

References

- EvitaChem. This compound.

- Benchchem. This compound | 13638-89-6.

- Yang Di-lun, et al. (1991). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627.

- ChemicalBook. This compound | 13638-89-6.

- Benchchem. Spectroscopic Characterization of Diethyl 2,3-diphenylbutanedioate: A Technical Guide.

- SciSupplies. This compound, 98.0%, 50g.

- Benchchem. An In-depth Technical Guide to the Chemical Properties of Diethyl 2,3-diphenylbutanedioate.

Sources

An In-depth Technical Guide to the Stereochemistry of Diethyl 2,3-Diphenylsuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,3-diphenylsuccinate, a diester of 2,3-diphenylsuccinic acid, is a molecule of significant interest in the field of stereochemistry and a valuable chiral building block in organic synthesis. Its structure contains two adjacent chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound and a pair of enantiomers that exist as a racemic mixture (dl-). The distinct spatial arrangements of the phenyl and ethoxycarbonyl groups in these diastereomers result in different physical, chemical, and spectroscopic properties. This in-depth guide provides a comprehensive overview of the synthesis, separation, and characterization of the stereoisomers of diethyl 2,3-diphenylsuccinate, with a focus on the underlying principles and experimental methodologies.

The Stereoisomers of Diethyl 2,3-Diphenylsuccinate

The presence of two chiral centers in diethyl 2,3-diphenylsuccinate (C₂₀H₂₂O₄, Molar Mass: 326.39 g/mol ) leads to the formation of a pair of enantiomers, (2R,3R)- and (2S,3S)-diethyl 2,3-diphenylsuccinate, and a meso compound, (2R,3S)-diethyl 2,3-diphenylsuccinate. The meso form possesses a plane of symmetry and is therefore achiral and optically inactive. The enantiomeric pair, often referred to as the dl- or racemic mixture, is optically inactive as a whole, but its individual enantiomers rotate plane-polarized light in equal and opposite directions.

Caption: Stereoisomers of diethyl 2,3-diphenylsuccinate.

The stereochemical outcome of the synthesis of diethyl 2,3-diphenylsuccinate is highly dependent on the chosen synthetic route and reaction conditions.

Synthesis of Diethyl 2,3-Diphenylsuccinate Stereoisomers

Several synthetic strategies can be employed to prepare diethyl 2,3-diphenylsuccinate, with the choice of method often influencing the diastereoselectivity of the product. The two primary approaches are the Fischer esterification of 2,3-diphenylsuccinic acid and the reductive dimerization of ethyl benzoylformate.

Fischer Esterification of 2,3-Diphenylsuccinic Acid

A common and straightforward method for the synthesis of both meso- and dl-diethyl 2,3-diphenylsuccinate is the Fischer esterification of the corresponding stereoisomers of 2,3-diphenylsuccinic acid. This reaction involves heating the dicarboxylic acid in an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The use of a Dean-Stark apparatus is recommended to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.[1]

Reaction Mechanism:

Caption: Mechanism of Fischer Esterification.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,3-diphenylsuccinic acid (either the meso or dl-isomer) in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Reductive Dimerization of Ethyl Benzoylformate

Another synthetic route to diethyl 2,3-diphenylsuccinate involves the reductive dimerization of ethyl benzoylformate.[2] This method can lead to the formation of a mixture of stereoisomers, and the diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions. This approach may also yield diethyl 2,3-dihydroxy-2,3-diphenylsuccinate as a byproduct, which would require subsequent deoxygenation.

Reaction Scheme:

Caption: Reductive dimerization of ethyl benzoylformate.

Experimental Protocol (Conceptual):

-

Reaction Setup: Prepare a solution of ethyl benzoylformate in a suitable aprotic solvent under an inert atmosphere.

-

Reduction: Add a suitable reducing agent to the solution. The reaction may be carried out under various conditions, including photochemical activation or the use of chemical reductants.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to separate the stereoisomers.

Separation of Stereoisomers

The separation of the meso and dl-racemic mixture of diethyl 2,3-diphenylsuccinate is a critical step for obtaining the pure stereoisomers. The different physical properties of diastereomers, such as solubility and polarity, are exploited for their separation.

Fractional Crystallization

Fractional crystallization is a technique that relies on the differential solubility of the diastereomers in a particular solvent.[3] By carefully selecting the solvent and controlling the temperature, one isomer can be selectively crystallized while the other remains in solution. The meso isomer is reported to be a white crystalline solid with a melting point of approximately 50-55 °C, and it is soluble in ethanol and acetone but poorly soluble in water. This difference in solubility can be utilized for separation.

Experimental Protocol (General Guideline):

-

Dissolution: Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent to create a saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove impurities.

-

Purity Assessment: The purity of the isolated crystals can be determined by melting point analysis and spectroscopic methods. The mother liquor can be concentrated to recover the other isomer.

Column Chromatography

Column chromatography is a powerful technique for separating diastereomers based on their differing affinities for the stationary phase.[3] Due to the subtle differences in polarity between the meso and dl isomers, careful optimization of the solvent system is required for effective separation.

Experimental Protocol (General Guideline):

-

Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) and pack it into a glass column.

-

Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of appropriate polarity, gradually increasing the polarity if necessary to facilitate the separation.

-

Fraction Collection and Analysis: Collect fractions and monitor them using TLC. Combine the fractions containing the pure isomers and remove the solvent to obtain the purified products.

Caption: Separation of stereoisomers by column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and differentiation of the stereoisomers of diethyl 2,3-diphenylsuccinate. The distinct spatial arrangement of the substituents in the meso and dl isomers leads to noticeable differences in their ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The key to distinguishing between the meso and dl isomers lies in the chemical shifts of the methine protons (at C2 and C3) and the protons of the ethoxy groups.[4]

-

Meso Isomer: Due to the molecule's symmetry, the two methine protons are chemically and magnetically equivalent, and they are expected to appear as a single sharp singlet. Similarly, the two ethoxy groups are equivalent.

-

dl-Isomer (Racemic Mixture): In the dl pair, the two methine protons are also chemically equivalent and will appear as a singlet. However, the magnetic environment of the ethoxy groups is different compared to the meso isomer. Studies on analogous compounds have shown that the methylene and methyl protons of the ethoxy groups in the meso-isomer appear at a higher field (upfield) compared to the dl-isomers.[4]

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Assignment | Predicted Chemical Shift (δ, ppm) - meso isomer | Predicted Chemical Shift (δ, ppm) - dl isomer |

| Phenyl Protons (Ar-H) | 7.2 - 7.4 (m) | 7.2 - 7.4 (m) |

| Methine Protons (CH) | ~4.1 (s) | ~4.2 (s) |

| Methylene Protons (OCH₂CH₃) | ~3.9 (q) | ~4.0 (q) |

| Methyl Protons (OCH₂CH₃) | ~1.0 (t) | ~1.1 (t) |

¹³C NMR Spectroscopy

Due to the symmetry in both the meso and dl isomers, the number of distinct carbon signals will be less than the total number of carbon atoms. The chemical shifts of the carbonyl, methine, and ethoxy carbons are expected to show slight differences between the two diastereomers.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Assignment | Predicted Chemical Shift (δ, ppm) - meso isomer | Predicted Chemical Shift (δ, ppm) - dl isomer |

| Carbonyl Carbon (C=O) | ~172 | ~173 |

| Aromatic Carbons (C-Ar) | 127 - 138 | 127 - 138 |

| Methine Carbon (CH) | ~55 | ~56 |

| Methylene Carbon (OCH₂) | ~61 | ~62 |

| Methyl Carbon (CH₃) | ~14 | ~14.5 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

The IR spectra of the diastereomers are expected to be very similar, with a strong absorption band for the C=O stretch of the ester group around 1730-1750 cm⁻¹. Minor differences may be observable in the fingerprint region.

The mass spectra of both isomers under standard electron ionization (EI) conditions are predicted to be similar, showing a molecular ion peak (M⁺) at m/z 326. Common fragmentation patterns would likely involve the loss of an ethoxy group (-OC₂H₅) or an ethoxycarbonyl group (-COOC₂H₅).

Conclusion

The stereochemistry of diethyl 2,3-diphenylsuccinate provides a classic and instructive example of diastereoisomerism. The ability to selectively synthesize and separate the meso and dl-racemic forms is crucial for their application as chiral building blocks in the development of more complex molecules, including pharmaceuticals and natural products. The distinct spectroscopic signatures, particularly in ¹H NMR, offer a reliable method for the characterization and differentiation of these stereoisomers. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this versatile compound.

References

- Yang, D., Qi, C., Cui, Y., Dang, H., & Liu, Y. (1991). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627-1630.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

-

Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl succinate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

Introduction

Meso-2,3-diphenylsuccinic acid diethyl ester, with the chemical formula C₂₀H₂₂O₄, is a notable organic compound characterized by the presence of two phenyl groups and two ethyl ester functionalities attached to a succinic acid backbone.[1][2] This molecule possesses two chiral centers at the C2 and C3 positions; however, the meso isomer contains an internal plane of symmetry, rendering it achiral.[1] This unique stereochemistry imparts distinct physical and chemical properties that make it a valuable building block in various fields of chemical research.[1]

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of meso-2,3-diphenylsuccinic acid diethyl ester. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic methodologies and analytical validation of this compound. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Physicochemical Properties

A summary of the key physicochemical properties of meso-2,3-diphenylsuccinic acid diethyl ester is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₄ | [2] |

| Molecular Weight | 326.4 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 50–55°C | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; poorly soluble in water. | [2] |

| CAS Number | 13638-89-6 | [2] |

Synthetic Pathways

The synthesis of meso-2,3-diphenylsuccinic acid diethyl ester can be approached through several routes. The most common and well-established method is the direct esterification of meso-2,3-diphenylsuccinic acid. An alternative approach involves the oxidative coupling of ethyl phenylacetate.

Primary Synthetic Route: Fischer Esterification of meso-2,3-Diphenylsuccinic Acid

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3] This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed.[3]

The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated below.

Sources

CAS number for meso-2,3-Diphenyl-succinic acid diethyl ester

An In-Depth Technical Guide to meso-2,3-Diphenyl-succinic acid diethyl ester

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 13638-89-6), a significant compound in the field of organic synthesis.[1][2][3][4] Due to its unique stereochemistry, this diester serves as a valuable chiral building block for the synthesis of complex organic molecules and pharmaceuticals.[1][2] This document details its physicochemical properties, provides a field-proven protocol for its synthesis via direct esterification, outlines methods for its analytical characterization, and discusses its primary applications. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile chemical intermediate.

Introduction: Structural Significance and Scientific Context

This compound is a derivative of succinic acid distinguished by the presence of two phenyl groups and two ethyl ester functionalities. Its molecular structure contains two chiral centers at the C2 and C3 positions of the succinic backbone.[1] However, the "meso" configuration indicates an internal plane of symmetry, which renders the molecule achiral overall. This unique symmetrical structure, featuring significant steric hindrance from the phenyl groups, profoundly influences its physical properties, reactivity, and utility in stereocontrolled synthesis.[1]

The primary value of this compound lies in its application as a precursor and building block in organic and medicinal chemistry.[1][2][5] The defined stereochemistry of the backbone allows for its use in creating more complex chiral molecules, making it a target of interest for the synthesis of bioactive compounds and specialized ligands for catalysis.[2]

Physicochemical and Spectroscopic Properties

The fundamental properties of the compound are critical for its handling, reaction setup, and purification. These are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13638-89-6 | [1][2][3][4] |

| IUPAC Name | diethyl (2S,3R)-2,3-diphenylbutanedioate | [1] |

| Molecular Formula | C₂₀H₂₂O₄ | [1][3] |

| Molecular Weight | 326.4 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][5] |

| Melting Point | 50–55°C | [1][5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; poorly soluble in water.[1] | [1] |

Table 2: Key Spectroscopic Data for Characterization

| Technique | Characteristic Signature | Source(s) |

| Mass Spec. (EI) | m/z 326 (M⁺) | [2] |

| Infrared (IR) | ~1733 cm⁻¹ (C=O, ester stretch), ~3061 cm⁻¹ (Aromatic C–H), ~2980 cm⁻¹ (Aliphatic C–H) | [2] |

| ¹H NMR (Predicted) | δ 7.20-7.40 (m, Phenyl-H), ~3.80 (s, Methine-H), plus signals for ethyl groups. | [6] |

| ¹³C NMR (Predicted) | δ 171-173 (Carbonyl-C), 127-140 (Phenyl-C), 55-58 (Methine-C), plus signals for ethyl carbons. | [6] |

Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is the acid-catalyzed Fischer esterification of the corresponding dicarboxylic acid. This method is efficient, with reported yields between 80-95%.

Causality of Experimental Choices

-

Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Excess Ethanol: Ethanol acts as both the solvent and the reactant. Using it in excess shifts the reaction equilibrium towards the product side, maximizing the yield of the diethyl ester, in accordance with Le Châtelier's principle.

-

Reflux Conditions: Heating the mixture to the boiling point of the solvent (ethanol, ~78°C) increases the rate of reaction without loss of solvent.[2] This provides the necessary activation energy for the esterification to proceed at a practical rate.

-

Aqueous Workup (NaHCO₃): The saturated sodium bicarbonate solution is used to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into their respective sodium salts, which are soluble in the aqueous phase.

-

Extraction & Drying: Diethyl ether is used to extract the nonpolar ester product from the aqueous phase. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is then used to remove trace amounts of water from the organic extract before solvent evaporation.

Visualized Synthesis Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

-

Acid Activation: In a round-bottom flask equipped with a reflux condenser, dissolve meso-2,3-diphenylsuccinic acid (e.g., 5 mmol) in anhydrous ethanol (e.g., 15 mL).[2]

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (e.g., 0.05 equivalents) dropwise to the solution under an inert atmosphere (e.g., nitrogen).[2]

-

Reflux: Heat the reaction mixture to reflux (~78°C) and maintain for 2.5 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).[2] Combine the organic layers.

-

Workup - Drying: Dry the combined organic extract over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: The resulting crude product can be further purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to yield the pure ester.[2]

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized product is a critical self-validating step. A combination of spectroscopic techniques is employed for full characterization.

Visualized Analytical Workflow

Caption: Analytical workflow for structural validation of the final product.

Protocol for Data Acquisition

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The expected symmetry of the meso compound should be reflected in the simplicity of the spectra compared to its diastereomers.[6]

-

Infrared (IR) Spectroscopy: Place a small amount of the solid product on the ATR crystal of an FT-IR spectrometer and acquire the spectrum. The presence of a strong absorption band around 1733 cm⁻¹ is indicative of the ester carbonyl group.[2]

-

Mass Spectrometry (MS): Introduce the sample into a mass spectrometer (e.g., using an electron ionization source). The molecular ion peak (M⁺) should be observed at m/z = 326, corresponding to the molecular weight of the compound.[2]

Applications in Research and Development

The primary utility of this compound stems from its role as a stereochemically-defined building block.

-

Organic Synthesis: It is a key intermediate for constructing complex organic molecules where control of stereochemistry is crucial.[1] Its defined structure facilitates the formation of specific chiral centers in larger target molecules.[2]

-

Medicinal Chemistry: The compound is investigated for its potential biological activities and is used as a precursor in the synthesis of pharmaceuticals.[1][2] The diphenylsuccinate scaffold can be modified to interact with biological targets like enzymes or receptors.[2]

-

Polymer and Materials Science: It can be employed as an intermediate in the production of specialized polymers due to its reactive ester functional groups.[1]

-

Ligand Development: The molecule can serve as a backbone for the synthesis of chiral ligands used in asymmetric catalysis, where the ligand-metal complex enhances the stereoselectivity of a reaction.[2]

Conclusion

This compound is a compound of significant interest due to its unique meso stereochemistry and its utility as a synthetic intermediate. This guide has provided a detailed technical overview, including its properties, a robust synthesis and purification protocol, and a workflow for its analytical validation. A thorough understanding of these technical aspects is essential for leveraging this molecule's full potential in advanced organic synthesis, drug discovery, and materials science.

References

- EvitaChem. (n.d.). This compound.

-

SciSupplies. (n.d.). This compound, 98.0%, 50g. Retrieved from [Link]

-

Cramer Reagents. (n.d.). This compound. Retrieved from [Link]

Sources

Unveiling the Solubility Profile of meso-2,3-Diphenylsuccinate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Meso-2,3-diphenylsuccinic acid, a dicarboxylic acid with the chemical formula C16H14O4, and its corresponding succinate salts are compounds of significant interest in organic synthesis and pharmaceutical development.[1][2] The stereochemistry of the meso isomer, with its plane of symmetry, imparts distinct physical properties, including its solubility, which is a critical parameter influencing its application. In drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and formulation strategies. For researchers in organic synthesis, understanding the solubility of meso-2,3-diphenylsuccinate is paramount for reaction design, purification, and crystallization processes.

This in-depth technical guide provides a comprehensive overview of the solubility of meso-2,3-diphenylsuccinate in various organic solvents. We will delve into the theoretical principles governing its solubility, present available physical and chemical property data, outline experimental methodologies for solubility determination, and discuss the factors that can be manipulated to modulate its solubility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Physicochemical Properties of meso-2,3-Diphenylsuccinic Acid

A foundational understanding of the physicochemical properties of meso-2,3-diphenylsuccinic acid is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C16H14O4 | [1] |

| Molecular Weight | 270.28 g/mol | [1][3] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 227-229 °C | [3][4] |

| Boiling Point | 360.2 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.307 g/cm³ (Predicted) | [3][4] |

| pKa | 3.38 ± 0.10 (Predicted) | [4] |

| Water Solubility | Insoluble | [4] |

Note: Some of the listed values are predicted and should be considered as estimates.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the importance of similar intermolecular forces between the solute and solvent molecules.[5] For meso-2,3-diphenylsuccinic acid, several factors influence its solubility in organic solvents:

-

Polarity: The presence of two carboxylic acid functional groups imparts significant polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors.

-

Nonpolar Regions: The two phenyl groups are nonpolar and contribute to van der Waals interactions.

-

Crystal Lattice Energy: In the solid state, the molecules are held together in a crystal lattice by strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups. For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome this lattice energy.

The interplay between the polar carboxylic acid groups and the nonpolar phenyl groups results in a molecule with a complex solubility profile. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule are likely to be better solvents.

Factors Influencing the Solubility of Dicarboxylic Acids

The solubility of dicarboxylic acids, such as meso-2,3-diphenylsuccinic acid, is not static and can be influenced by several external factors:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the crystal lattice energy of the solid.

-

Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent play a crucial role. For instance, polar protic solvents like alcohols can engage in hydrogen bonding with the carboxylic acid groups, while polar aprotic solvents like acetone can act as hydrogen bond acceptors.

-

Odd-Even Effect: Studies on homologous series of dicarboxylic acids have shown an "odd-even" effect on solubility, where dicarboxylic acids with an even number of carbon atoms tend to have lower solubility than their odd-numbered neighbors.[6][7][8] This is attributed to differences in crystal packing and molecular conformation.[6]

The following diagram illustrates the key factors influencing the solubility of dicarboxylic acids.

Sources

- 1. guidechem.com [guidechem.com]

- 2. meso-2,3-Diphenylsuccinic acid | C16H14O4 | CID 253131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. MESO-2,3-DIPHENYLSUCCINIC ACID CAS#: 1225-13-4 [amp.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An odd–even effect on solubility of dicarboxylic acids in organic solvents (2014) | Hui Zhang | 50 Citations [scispace.com]

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of meso-2,3-diphenylsuccinic acid diethyl ester, a significant chiral building block in organic synthesis. The document details the stereochemical nuances of the molecule, focusing on the defining characteristics of the meso isomer. A detailed, field-proven protocol for its synthesis via Fischer esterification of meso-2,3-diphenylsuccinic acid is presented, emphasizing the causality behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide outlines robust methodologies for the purification and rigorous characterization of the title compound, with a particular focus on spectroscopic techniques that confirm its stereochemical integrity. The content is structured to provide researchers and drug development professionals with a reliable and in-depth resource for the preparation and validation of meso-2,3-diphenylsuccinic acid diethyl ester.

Introduction: The Significance of Stereochemistry in 2,3-Disubstituted Succinic Acid Derivatives

Diethyl 2,3-diphenylbutanedioate, commonly known as diethyl 2,3-diphenylsuccinate, is a diester of succinic acid possessing two chiral centers at the C2 and C3 positions of the butanedioate backbone. This structural feature gives rise to three stereoisomers: a pair of enantiomers (the dl-racemic mixture) and a meso compound. The meso isomer, formally named diethyl (2S,3R)-2,3-diphenylbutanedioate, is an achiral molecule due to an internal plane of symmetry, despite the presence of two stereocenters. This unique symmetrical structure imparts distinct physical and chemical properties compared to its chiral counterparts, influencing its reactivity, solubility, and crystallinity.[1] The defined stereochemistry of meso-2,3-diphenylsuccinic acid diethyl ester makes it a valuable precursor in asymmetric synthesis, where the controlled introduction of specific stereochemistry is paramount in the development of complex molecules such as pharmaceuticals and natural products.[2]

The presence of two phenyl groups introduces significant steric hindrance, which influences the molecule's conformation and reactivity. The ethyl ester functional groups enhance its solubility in common organic solvents and provide reactive sites for further chemical transformations.[1] This guide will focus exclusively on the meso isomer, providing a detailed pathway to its synthesis and unambiguous characterization.

Synthesis of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

The most direct and efficient method for the preparation of meso-2,3-diphenylsuccinic acid diethyl ester is the Fischer esterification of its corresponding dicarboxylic acid precursor, meso-2,3-diphenylsuccinic acid. This acid-catalyzed reaction with ethanol is an equilibrium process, and specific experimental conditions are crucial to drive the reaction to completion and achieve a high yield of the desired diester.[3]

Reaction Mechanism and Causality

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol (ethanol) then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the ester.

To ensure a high conversion rate, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction. A Dean-Stark apparatus is an effective tool for the azeotropic removal of water, though for small-scale preparations, the use of excess alcohol is often sufficient.[3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents:

-

meso-2,3-Diphenylsuccinic acid

-

Anhydrous Ethanol (200 proof)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add meso-2,3-diphenylsuccinic acid (e.g., 10.0 g, 37.0 mmol).

-

Reagent Addition: To the flask, add 100 mL of anhydrous ethanol. Stir the mixture to dissolve the acid. Once dissolved, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution. The addition of the acid catalyst will cause a slight exotherm.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed under reflux for 8-12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The disappearance of the starting carboxylic acid spot (which will be highly polar and likely remain at the baseline) and the appearance of a new, less polar product spot indicates the progression of the esterification.

-

Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of cold water. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. A cessation of effervescence indicates complete neutralization. Follow this with a wash with brine (1 x 100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

The crude product may contain minor impurities, including any remaining starting material or the mono-ester. Purification is typically achieved through recrystallization or column chromatography.

Recrystallization Protocol

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add warm water or hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration, washing with a small amount of cold ethanol-water or ethanol-hexane mixture.

-

Dry the crystals under vacuum to a constant weight.

Column Chromatography

For a more rigorous purification, especially if diastereomeric impurities are suspected, column chromatography is recommended.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The fractions can be monitored by TLC to isolate the pure product.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized meso-2,3-diphenylsuccinic acid diethyl ester.

Physical Properties

| Property | Value | Source |

| Appearance | White crystalline solid | [3] |

| Melting Point | 50-55 °C | [3] |

| Molecular Formula | C₂₀H₂₂O₄ | - |

| Molecular Weight | 326.39 g/mol | [2] |

| Solubility | Soluble in ethanol, acetone; poorly soluble in water | [3] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for confirming the meso stereochemistry.

-

¹H NMR Spectroscopy: The symmetry of the meso isomer leads to a simplified ¹H NMR spectrum.

-

The two methine protons at the C2 and C3 positions are chemically and magnetically equivalent, and therefore appear as a single sharp singlet.

-

The two ethyl ester groups are also equivalent. This results in one quartet for the methylene protons (-OCH₂CH₃) and one triplet for the methyl protons (-OCH₂CH₃).

-

In contrast, the dl-racemic mixture would exhibit a more complex spectrum, as the methine protons are not equivalent. A study on analogous compounds has shown that the methylene and methyl protons of the ethoxy groups in meso-isomers are shifted upfield compared to their dl-counterparts.[4]

-

-

¹³C NMR Spectroscopy: Due to the molecule's symmetry, the number of signals in the proton-decoupled ¹³C NMR spectrum will be less than the total number of carbon atoms.

-

A single signal will be observed for the two equivalent carbonyl carbons.

-

A single signal will be observed for the two equivalent methine carbons.

-

The two phenyl groups will show a reduced number of signals corresponding to the equivalent carbons.

-

The two ethyl groups will each show a single signal for the methylene carbons and a single signal for the methyl carbons.

-

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum should show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (326.39). Common fragmentation patterns would likely involve the loss of an ethoxy group (-OC₂H₅), an ethoxycarbonyl group (-COOC₂H₅), and cleavage of the C2-C3 bond.[2]

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis and purification of meso-2,3-diphenylsuccinic acid diethyl ester.

Stereochemical Relationship

Caption: Relationship between the meso and enantiomeric forms of diethyl 2,3-diphenylsuccinate.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, purification, and characterization of meso-2,3-diphenylsuccinic acid diethyl ester. By following the outlined Fischer esterification protocol, researchers can reliably produce this valuable chiral building block in high yield and purity. The comprehensive characterization data, particularly the distinctive NMR spectroscopic features, serves as a robust quality control standard to unequivocally confirm the meso stereochemistry. This guide is intended to be a valuable resource for scientists engaged in organic synthesis and drug development, enabling the confident application of this compound in their research endeavors.

References

- Yang, D., Qi, C., Cui, Y., Dang, H., & Liu, Y. (1991). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627.

Sources

Introduction: The Significance of Stereoisomerism

An In-depth Technical Guide to the Chiral Centers of Diethyl 2,3-Diphenylsuccinate

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chirality, the property of a molecule that is non-superimposable on its mirror image, often dictates its biological activity. Enantiomers, which are pairs of these mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize stereoisomers is a cornerstone of modern drug development and asymmetric synthesis.

This guide provides a comprehensive technical examination of diethyl 2,3-diphenylsuccinate (chemical formula C₂₀H₂₂O₄), a molecule whose stereochemical complexity makes it a valuable precursor and model system in organic synthesis.[1] We will delve into the structural basis of its chirality, the resulting stereoisomers, and the analytical methodologies required for their differentiation and characterization.

Structural Analysis: Identifying the Chiral Centers

Diethyl 2,3-diphenylsuccinate, also known as diethyl 2,3-diphenylbutanedioate, is a diester of succinic acid.[1] The molecule's stereochemical properties arise from the presence of two chiral centers at the C2 and C3 positions of the butanedioate backbone. Each of these carbons is bonded to four different groups: a hydrogen atom, a phenyl group, an ethoxycarbonyl group (-COOEt), and the other chiral carbon center.

The presence of two stereocenters means that the maximum number of possible stereoisomers is 2ⁿ, where n=2, resulting in four possible configurations. However, due to the symmetrical nature of the substitution on C2 and C3, these configurations give rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.[2]

-

Enantiomeric Pair (dl-racemic mixture): These are the (2R,3R) and (2S,3S) isomers. They are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of these two is known as a racemic mixture.

-

Meso Compound: This is the (2R,3S) isomer. Despite having two chiral centers, this molecule is achiral overall because it possesses an internal plane of symmetry. Consequently, it does not exhibit optical activity. The meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.

Caption: Relationships between the stereoisomers of diethyl 2,3-diphenylsuccinate.

Synthesis and Separation Strategies

Synthetic routes to diethyl 2,3-diphenylsuccinate, such as the oxidative coupling of ethyl phenylacetate or the reductive dimerization of ethyl benzoylformate, typically yield a mixture of the diastereomers (the meso compound and the racemic pair).[1] For applications in asymmetric synthesis, where stereochemical purity is essential, the separation of these isomers is a critical step.

Separation of Diastereomers